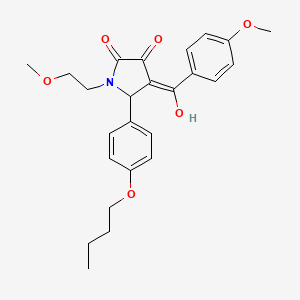
(3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol, also known as HMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol is not fully understood, but it is believed to involve its ability to modulate various signaling pathways in cells. (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol has been shown to inhibit the activity of protein kinase C, which plays a role in cell proliferation and survival. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol can induce apoptosis (programmed cell death) in cancer cells, inhibit the migration and invasion of cancer cells, and enhance the activity of immune cells. (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol has been found to protect against oxidative stress and inflammation, which are involved in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol in lab experiments is its relatively low toxicity compared to other chemical compounds. However, its low solubility in water can make it difficult to administer in certain experimental settings. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol.
Direcciones Futuras
There are several future directions for research on (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol. One area of interest is its potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for these applications. Another area of interest is the development of novel synthetic methods for (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol that can improve its purity and yield. Finally, the potential radioprotective effects of (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol warrant further investigation, particularly in the context of cancer treatment.
Métodos De Síntesis
The synthesis of (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol involves a series of chemical reactions that start with the condensation of 2-methyl-4-methoxybenzoyl chloride and piperidine. The resulting product is then reduced with sodium borohydride to yield (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol. The purity of the final product can be improved through various purification techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
(3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol has potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anti-tumor activity, inhibit the formation of amyloid-beta plaques in the brain, and protect dopaminergic neurons from oxidative stress. (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol has also been investigated for its potential as a radioprotective agent, as it has been found to enhance the survival of cells exposed to ionizing radiation.
Propiedades
IUPAC Name |
[(3S,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-(4-methoxy-2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-7-12(20-2)3-4-13(10)15(19)16-6-5-11(9-17)14(18)8-16/h3-4,7,11,14,17-18H,5-6,8-9H2,1-2H3/t11-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRGJHRIERJKJL-BXUZGUMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)N2CCC(C(C2)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)C(=O)N2CC[C@@H]([C@@H](C2)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-4-propylpyrimidine](/img/structure/B5496954.png)
![ethyl 2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5496960.png)
![1-(5-bromo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5496964.png)
![2'-(hydroxymethyl)-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5496972.png)
![rel-(4aS,8aR)-6-(2,3-dihydro-1H-inden-2-yl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5496984.png)


![3-({1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid](/img/structure/B5497009.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5497016.png)
![S-{2-[(4-methylphenyl)amino]-2-[(phenylsulfonyl)imino]ethyl} thiocarbamate](/img/structure/B5497023.png)

![2-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5497035.png)
![2-[2-(4-bromophenyl)vinyl]-8-methoxyquinoline](/img/structure/B5497044.png)
![5-methyl-2-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-benzimidazole](/img/structure/B5497048.png)